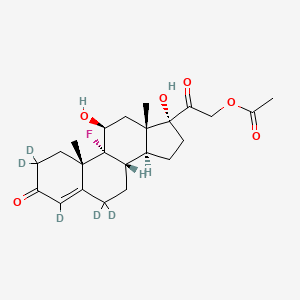
Fludrocortisone acetate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fludrocortisone acetate-d5 is a deuterium-labeled analog of fludrocortisone acetate, a synthetic corticosteroid with potent mineralocorticoid properties. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of fludrocortisone acetate, as well as to develop and validate analytical methods for its quantification in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fludrocortisone acetate-d5 involves the incorporation of deuterium atoms into the fludrocortisone acetate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of fludrocortisone acetate using deuterium gas in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then subjected to rigorous quality control measures, including chromatographic and spectroscopic analysis, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
Fludrocortisone acetate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deuterated alcohols .
Scientific Research Applications
Fludrocortisone acetate-d5 is widely used in scientific research for various applications:
Pharmacokinetic Studies: It is used as an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify fludrocortisone acetate in biological samples.
Drug Development: Researchers use it to study the metabolism and excretion of fludrocortisone acetate, aiding in the development of new corticosteroid drugs.
Analytical Method Validation: It helps in the validation of analytical methods for the detection and quantification of fludrocortisone acetate in clinical and pharmaceutical research.
Mechanism of Action
Fludrocortisone acetate-d5 exerts its effects by mimicking the action of endogenous mineralocorticoids. It binds to mineralocorticoid receptors in the kidneys, promoting sodium reabsorption and potassium excretion. This leads to increased blood pressure and fluid retention. The deuterium labeling does not alter the mechanism of action but allows for precise tracking and quantification in research studies .
Comparison with Similar Compounds
Similar Compounds
Fludrocortisone Acetate: The non-deuterated form, used clinically for adrenal insufficiency and salt-losing adrenogenital syndrome.
Hydrocortisone: Another corticosteroid with both glucocorticoid and mineralocorticoid activity.
Aldosterone: The primary endogenous mineralocorticoid, regulating sodium and potassium balance.
Uniqueness
Fludrocortisone acetate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an ideal internal standard for analytical methods, allowing for accurate quantification and tracking of fludrocortisone acetate in biological samples .
Properties
Molecular Formula |
C23H31FO6 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[2-oxo-2-[(8S,9R,10S,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1/i4D2,6D2,10D |
InChI Key |
SYWHXTATXSMDSB-QODBVBCXSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)COC(=O)C)O)C)O)F)C |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


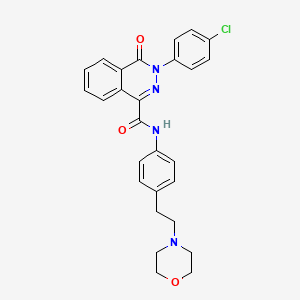
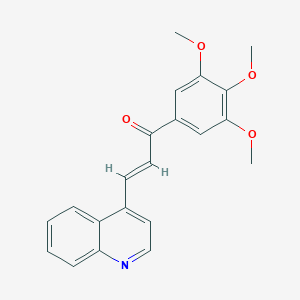

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
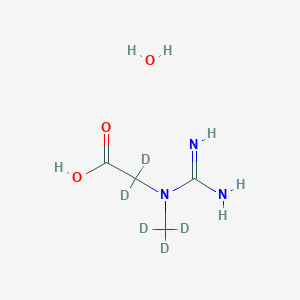
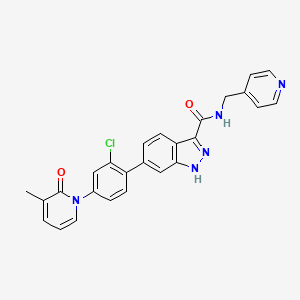
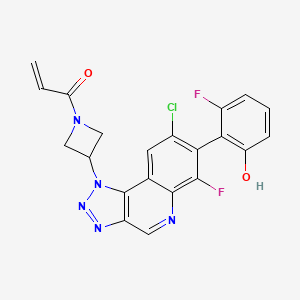
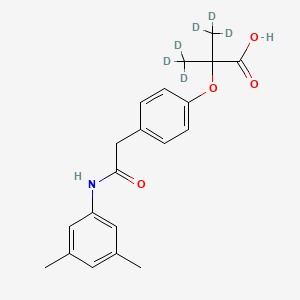
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
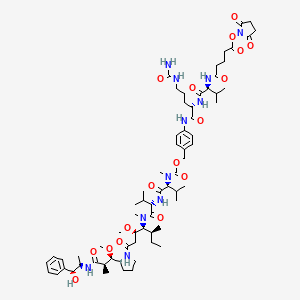
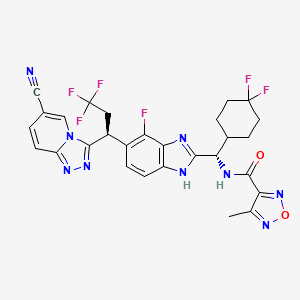


![N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine](/img/structure/B15143510.png)
